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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photoinitiation efficiency of thioxanthenone-

based photoinitiators, with a focus on derivatives structurally similar to 2,7-Dimethoxy-9H-
thioxanthen-9-one (DMTXO). Due to the limited availability of specific experimental data for

DMTXO in publicly accessible literature, this guide utilizes data from closely related

thioxanthone derivatives and compares their performance against two widely used commercial

photoinitiators: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and Bis(2,4,6-

trimethylbenzoyl)-phenylphosphine oxide (Irgacure 819). The data presented is intended to

provide researchers with a valuable reference for selecting appropriate photoinitiating systems

for various monomer formulations.

Executive Summary
Thioxanthone derivatives are highly efficient Type II photoinitiators, particularly for the

polymerization of acrylate and methacrylate monomers under UV-A and visible light. Their

performance is often enhanced in two-component systems with a co-initiator, typically a tertiary

amine. While specific quantitative data for 2,7-Dimethoxy-9H-thioxanthen-9-one (DMTXO) is

not readily available in the reviewed literature, studies on structurally similar compounds like

2,4-diethyl-thioxanthen-9-one (DETX) and its derivatives provide significant insights into the

expected performance. In comparison to the widely used Type I photoinitiators TPO and

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3028969?utm_src=pdf-interest
https://www.benchchem.com/product/b3028969?utm_src=pdf-body
https://www.benchchem.com/product/b3028969?utm_src=pdf-body
https://www.benchchem.com/product/b3028969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Irgacure 819, thioxanthone-based systems can offer competitive and sometimes superior

polymerization efficiency, especially in pigmented or thicker samples due to their

photobleaching characteristics.

Photoinitiator Performance Comparison
The following tables summarize the photoinitiation efficiency of various thioxanthone

derivatives in comparison to TPO and Irgacure 819 in different acrylate monomers. The data is

compiled from multiple studies and presented to facilitate a comparative understanding.

Table 1: Photoinitiation Efficiency in Trimethylolpropane Triacrylate (TMPTA) Polymerization[1]
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Photoinitiator
System

Monomer Light Source
Final
Conversion
(%)

Polymerization
Rate (Rp x
10^-3 s^-1)

DETX derivative

T1 (0.2 wt%) +

IOD (1 wt%)

TMPTA LED@405nm ~60 Not Reported

DETX derivative

T2 (0.2 wt%) +

IOD (1 wt%)

TMPTA LED@405nm ~60 Not Reported

DETX derivative

T3 (0.2 wt%) +

IOD (1 wt%)

TMPTA LED@405nm ~60 Not Reported

TPO

(commercial)
TMPTA LED@405nm ~60 Not Reported

DETX derivative

T4 (0.2 wt%)
TMPTA LED@405nm ~50 Not Reported

DETX derivative

T1 (0.2 wt%)
TMPTA LED@405nm ~45 Not Reported

DETX derivative

T3 (0.2 wt%)
TMPTA LED@405nm ~45 Not Reported

DETX derivative

T2 (0.2 wt%)
TMPTA LED@405nm ~35 Not Reported

*DETX derivatives are based on 2,4-diethyl-thioxanthen-9-one. IOD is bis(4-tert-

butylphenyl)iodonium hexafluorophosphate.[1]

Table 2: Comparison with Irgacure 819 and TPO in Acrylate and Methacrylate Monomers
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Photoinitiator Monomer Light Source
Final
Conversion
(%)

Key
Observations

Irgacure 819 Various Acrylates UV/Visible High

High reactivity,

can lead to

higher shrinkage

stress.[2]

Irgacure 819
Various

Methacrylates
UV/Visible High

Efficient for both

thin and thick

sections.

TPO Various Acrylates UV/Visible High

Good surface

and through

cure,

photobleaching

properties.[1]

TPO
Various

Methacrylates
UV/Visible High

Often used as a

benchmark for

new

photoinitiators.[1]

Thioxanthone/A

mine
Acrylates UV/Visible High

Efficiency is

highly dependent

on the amine co-

initiator.

Thioxanthone/A

mine
Methacrylates UV/Visible Moderate to High

Generally lower

polymerization

rates compared

to acrylates.[3]

Experimental Protocols
A standardized and reliable experimental protocol is crucial for the accurate assessment of

photoinitiation efficiency. Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a widely

accepted method for monitoring the kinetics of photopolymerization.
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Experimental Protocol: Real-Time FT-IR Spectroscopy
for Monitoring Photopolymerization Kinetics

Sample Preparation:

Prepare the photocurable formulation by dissolving the photoinitiator and any co-initiators

in the monomer or monomer mixture in an amber vial to protect from ambient light.

Typical photoinitiator concentrations range from 0.1 to 2 wt%.

Ensure complete dissolution, using gentle heating or sonication if necessary.

FT-IR Sample Setup:

Place a small drop of the formulation between two transparent substrates (e.g., BaF₂ or

KBr plates) separated by a spacer of known thickness (typically 10-25 µm) to create a thin

film.

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the formulation

directly onto the ATR crystal.

Data Acquisition:

Mount the sample in the FT-IR spectrometer.

Position the light source (e.g., UV-LED with a specific wavelength) at a fixed distance from

the sample to ensure consistent irradiance.

Begin recording FT-IR spectra in real-time before, during, and after irradiation. A typical

experiment involves collecting spectra at a rate of 1-2 scans per second.

The decrease in the intensity of the characteristic vibrational band of the reactive

functional group (e.g., C=C bond in acrylates at ~1635 cm⁻¹ or the oxirane ring in

epoxides at ~790 cm⁻¹) is monitored over time.

Data Analysis:
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Calculate the degree of monomer conversion (C) at different time points using the

following equation: C(t) = (A₀ - Aₜ) / A₀ * 100% where A₀ is the initial absorbance of the

functional group peak before irradiation, and Aₜ is the absorbance at time t.

The polymerization rate (Rp) can be determined from the first derivative of the conversion

versus time curve.

Visualizing the Process
Photoinitiation Mechanism of Thioxanthones
The following diagram illustrates the general mechanism of a Type II photoinitiator like a

thioxanthone derivative in the presence of an amine co-initiator.

Experimental Workflow for Photoinitiator Efficiency Evaluation

1. Formulation Preparation

2. Photopolymerization Monitoring

3. Data Analysis and Comparison

Formulation A:
Monomer + DMTXO Analog

Real-Time FT-IR Spectroscopy

Formulation B:
Monomer + TPO

Formulation C:
Monomer + Irgacure 819

Calculate Conversion vs. Time
and Polymerization Rate

Compare Final Conversion, Rp,
and Induction Period

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Photoinitiation Efficiency of
Thioxanthenone Derivatives in Radical Photopolymerization]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b3028969#photoinitiation-
efficiency-of-2-7-dimethoxy-9h-thioxanthen-9-one-in-different-monomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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